![molecular formula C34H38N2O9 B15285556 2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]acetic acid](/img/structure/B15285556.png)
2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Asp(OtBu)-(Dmb)Gly-OH typically involves the protection of the amino and carboxyl groups of aspartic acid and glycine. The process begins with the protection of the amino group of aspartic acid using the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The carboxyl group is then protected with a tert-butyl ester (OtBu). Glycine is protected with a 2,4-dimethoxybenzyl (Dmb) group. The protected amino acids are then coupled using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production of Fmoc-Asp(OtBu)-(Dmb)Gly-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control over reaction conditions and the use of large quantities of reagents. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-Asp(OtBu)-(Dmb)Gly-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc, OtBu, and Dmb protecting groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Fmoc group is removed using piperidine in dimethylformamide (DMF). OtBu group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: Common reagents include DIC, HOBt, and N,N’-diisopropylcarbodiimide (DIC) in DMF.
Major Products
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the coupling reactions .
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-Asp(OtBu)-(Dmb)Gly-OH is widely used in the synthesis of peptides, which are essential for studying protein structure and function. It is particularly useful in the synthesis of peptides that are prone to forming aspartimide by-products .
Biology
In biological research, peptides synthesized using Fmoc-Asp(OtBu)-(Dmb)Gly-OH are used to study enzyme-substrate interactions, receptor-ligand binding, and protein-protein interactions .
Medicine
In medicine, peptides synthesized using this compound are used in the development of peptide-based drugs, which have applications in treating various diseases, including cancer and infectious diseases .
Industry
In the pharmaceutical industry, Fmoc-Asp(OtBu)-(Dmb)Gly-OH is used in the large-scale synthesis of peptide drugs. It is also used in the development of diagnostic tools and biosensors .
Mecanismo De Acción
The mechanism of action of Fmoc-Asp(OtBu)-(Dmb)Gly-OH involves the protection of the amino and carboxyl groups of aspartic acid and glycine, preventing unwanted side reactions during peptide synthesis. The Fmoc group protects the amino group, while the OtBu and Dmb groups protect the carboxyl groups. These protecting groups are selectively removed under specific conditions, allowing for the formation of peptide bonds .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Asp(OtBu)-OH: Similar to Fmoc-Asp(OtBu)-(Dmb)Gly-OH but lacks the Dmb group, making it less effective in preventing aspartimide formation.
Fmoc-Glu(OtBu)-OH: Another Fmoc-protected amino acid used in peptide synthesis, but with glutamic acid instead of aspartic acid.
Uniqueness
Fmoc-Asp(OtBu)-(Dmb)Gly-OH is unique due to its ability to prevent aspartimide formation, which is a common issue in peptide synthesis. The presence of the Dmb group provides additional protection, making it more effective than similar compounds.
Propiedades
Fórmula molecular |
C34H38N2O9 |
|---|---|
Peso molecular |
618.7 g/mol |
Nombre IUPAC |
2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]acetic acid |
InChI |
InChI=1S/C34H38N2O9/c1-34(2,3)45-31(39)17-28(32(40)36(19-30(37)38)18-21-14-15-22(42-4)16-29(21)43-5)35-33(41)44-20-27-25-12-8-6-10-23(25)24-11-7-9-13-26(24)27/h6-16,27-28H,17-20H2,1-5H3,(H,35,41)(H,37,38) |
Clave InChI |
SGFXBTBQHJNOAB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B15285477.png)

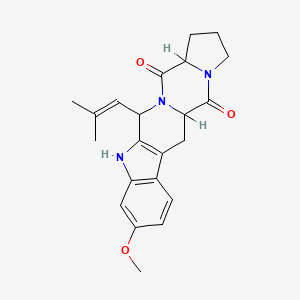
![5-[(4-amino-4-carboxybutanoyl)amino]-2-nitrobenzoic acid;azane](/img/structure/B15285501.png)
![[3-Octadec-9-enoyloxy-2,2-bis(octadec-9-enoyloxymethyl)propyl] octadec-9-enoate](/img/structure/B15285503.png)
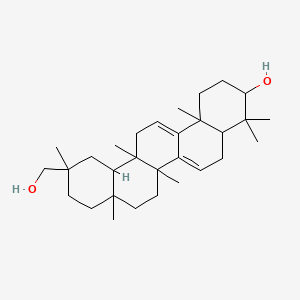
![(2E)-3-[(4S)-2,2-DiMethyl-1,3-dioxolan-4-yl]-2-Methyl-2-propenoic acid ethyl ester](/img/structure/B15285517.png)
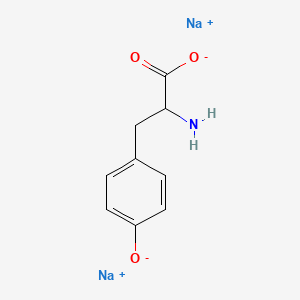

![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-phenylprop-2-enoate](/img/structure/B15285547.png)
![6-(1,2-Dihydroxy-2-methylpropyl)-12-hydroxy-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-17-one](/img/structure/B15285551.png)
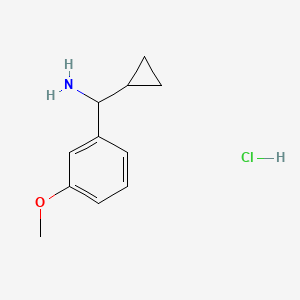
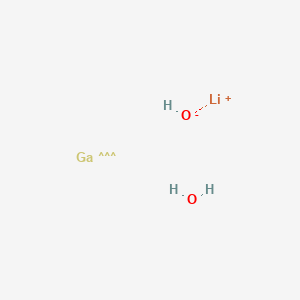
![1-[3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-ethynyl-pyrimidine-2,4-dione](/img/structure/B15285560.png)
